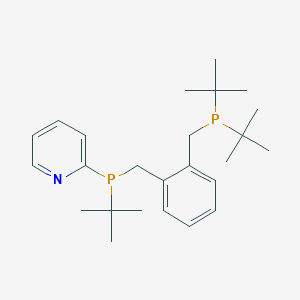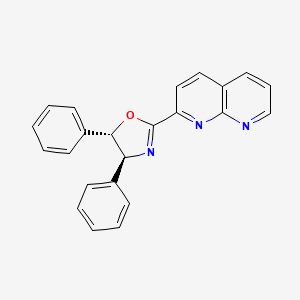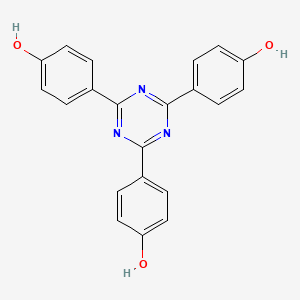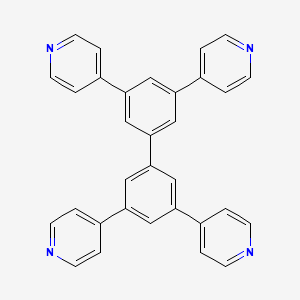
3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl
Übersicht
Beschreibung
3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C32H22N4 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclometalated Diruthenium Complexes : A study by Yang, Shao, and Zhong (2015) discussed cyclometalated diruthenium complexes bridged by a derivative of this compound, which can tune electronic properties and intervalence charge transfer by changing the terminal ligands (Yang, Shao, & Zhong, 2015).
Oxidation of Alcohols under Visible Light : Samanta and Biswas (2015) used a similar pyridine derivative as a catalyst for the oxidation of alcohols to carbonyl compounds under visible light, providing an alternative approach for the synthesis of alkyl and aryl aldehydes (Samanta & Biswas, 2015).
Enantioselective Olefin Metathesis Reactions : Alexander et al. (2000) developed catalysts for enantioselective olefin metathesis reactions using 3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl (Alexander et al., 2000).
Chemical and Biological Research : Various studies have shown potential applications in chemical and biological research. For example, the work of Bhandari et al. (2000) on triorganostannyltetrazoles and pyridine-substituted triorganostannyltetrazoles (Bhandari et al., 2000).
Metallo-Supramolecular Self-Assembled Polygons : Brusilowskij et al. (2011) explored the effects of different positions of the terminal pyridine N atoms in similar compounds on metallo-supramolecular self-assembled polygons (Brusilowskij et al., 2011).
Pharmaceutical Chemistry and Natural Product Syntheses : Yehia, Polborn, and Müller (2002) noted broad applications in pharmaceutical chemistry, as well as in supramolecular coordination chemistry and natural product syntheses (Yehia, Polborn, & Müller, 2002).
Eigenschaften
IUPAC Name |
4-[3-(3,5-dipyridin-4-ylphenyl)-5-pyridin-4-ylphenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4/c1-9-33-10-2-23(1)27-17-28(24-3-11-34-12-4-24)20-31(19-27)32-21-29(25-5-13-35-14-6-25)18-30(22-32)26-7-15-36-16-8-26/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKZRGHMNLEOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



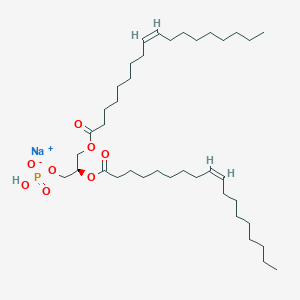
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid](/img/structure/B8196597.png)
![6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8196616.png)
![Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8196618.png)
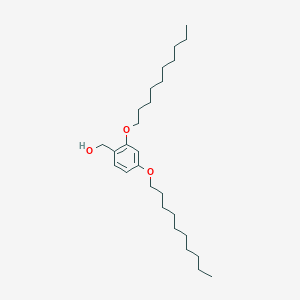
![10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196623.png)
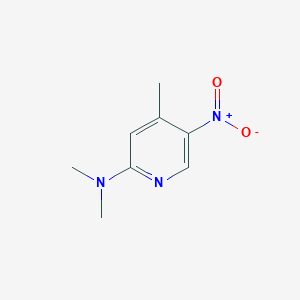


![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196648.png)

